3,4-Diphenylisoquinoline
Overview
Description
3,4-Diphenylisoquinoline is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic compounds that consist of a benzene ring fused to a pyridine ring this compound is characterized by the presence of two phenyl groups attached to the third and fourth positions of the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Diphenylisoquinoline can be synthesized through several methods. One common approach involves the reaction of diphenylacetylene with a cyclopalladated N-tert-butylbenzaldimine tetrafluoroborate complex. This reaction proceeds via a palladium-catalyzed process, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3,4-Diphenylisoquinoline undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert this compound into its corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives of this compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracetic acid and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a platinum catalyst or tin and hydrochloric acid are used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with peracetic acid yields N-oxide derivatives, while reduction with hydrogen gas produces dihydroisoquinoline derivatives .
Scientific Research Applications
3,4-Diphenylisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a ligand in biological systems.
Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug development.
Industry: It is used in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3,4-Diphenylisoquinoline involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Quinoline: A heterocyclic aromatic compound with a benzene ring fused to a pyridine ring.
Isoquinoline: Similar to quinoline but with a different ring fusion pattern.
3,4-Dihydroisoquinoline: A reduced form of isoquinoline with hydrogen atoms added to the third and fourth positions.
Uniqueness: 3,4-Diphenylisoquinoline is unique due to the presence of two phenyl groups, which can significantly alter its chemical properties and reactivity compared to other isoquinoline derivatives. This structural feature can influence its binding affinity and specificity in biological systems, making it a valuable compound for research and development .
Properties
IUPAC Name |
3,4-diphenylisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N/c1-3-9-16(10-4-1)20-19-14-8-7-13-18(19)15-22-21(20)17-11-5-2-6-12-17/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFUKURHZOIMPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CC3=CC=CC=C32)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470753 | |
Record name | 3,4-diphenylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52839-45-9 | |
Record name | 3,4-diphenylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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